N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide
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Overview
Description
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a quinoline ring system and an amide functional group, which are common in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Amide Formation: The amide bond is formed by reacting the quinoline derivative with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring system is known to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Amide Derivatives: Compounds like lidocaine, which is used as a local anesthetic.
Uniqueness
N-(2-Methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-YL)prop-2-enamide is unique due to the combination of its quinoline ring and amide functional group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methylpropyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-4-15(19)18(11-12(2)3)14-9-5-7-13-8-6-10-17-16(13)14/h4,6,8,10,12,14H,1,5,7,9,11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFSQGKVOOEIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCCC2=C1N=CC=C2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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